molecular formula C24H24N2O2 B12616907 (4-Phenoxyphenyl){3-[(1-phenylethyl)amino]azetidin-1-yl}methanone CAS No. 920318-84-9

(4-Phenoxyphenyl){3-[(1-phenylethyl)amino]azetidin-1-yl}methanone

Cat. No.: B12616907
CAS No.: 920318-84-9
M. Wt: 372.5 g/mol
InChI Key: HSBDSDQAPLTIKG-UHFFFAOYSA-N
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Description

(4-Phenoxyphenyl){3-[(1-phenylethyl)amino]azetidin-1-yl}methanone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a phenoxyphenyl group and an azetidinyl methanone moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenoxyphenyl){3-[(1-phenylethyl)amino]azetidin-1-yl}methanone typically involves multi-step organic reactions. One common method includes the reaction of 4-phenoxybenzaldehyde with 3-[(1-phenylethyl)amino]azetidine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Phenoxyphenyl){3-[(1-phenylethyl)amino]azetidin-1-yl}methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(4-Phenoxyphenyl){3-[(1-phenylethyl)amino]azetidin-1-yl}methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Phenoxyphenyl){3-[(1-phenylethyl)amino]azetidin-1-yl}methanone involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **(4-Phenoxyphenyl)methanone
  • **3-[(1-Phenylethyl)amino]azetidine
  • **Phenoxyphenyl azetidinyl derivatives

Uniqueness

(4-Phenoxyphenyl){3-[(1-phenylethyl)amino]azetidin-1-yl}methanone is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

CAS No.

920318-84-9

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

(4-phenoxyphenyl)-[3-(1-phenylethylamino)azetidin-1-yl]methanone

InChI

InChI=1S/C24H24N2O2/c1-18(19-8-4-2-5-9-19)25-21-16-26(17-21)24(27)20-12-14-23(15-13-20)28-22-10-6-3-7-11-22/h2-15,18,21,25H,16-17H2,1H3

InChI Key

HSBDSDQAPLTIKG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC2CN(C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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